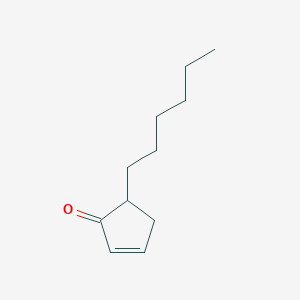

5-Hexylcyclopent-2-EN-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87506-18-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5-hexylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3 |

InChI Key |

IAGHHISKASVTBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC=CC1=O |

Origin of Product |

United States |

The Enduring Significance of the 2 Cyclopentenone Core

The 2-cyclopentenone core is a ubiquitous and highly significant structural motif in organic chemistry. organic-chemistry.orgthieme-connect.com Its prevalence is notable in a vast number of natural products, many of which exhibit important biological activities. wikipedia.org This five-membered ring containing a ketone and an α,β-unsaturated system is a versatile building block in synthetic chemistry due to the diverse reactivity it possesses. thieme-connect.comacs.org The electrophilic nature of the β-carbon and the reactivity of the carbonyl group and the enone double bond allow for a wide array of chemical transformations. organic-chemistry.orgacs.org

The importance of the 2-cyclopentenone moiety is underscored by its presence in numerous biologically active compounds, including prostaglandins (B1171923), jasmone, and aflatoxins. wikipedia.orgnih.gov Prostaglandins, for instance, are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthesis has been a major driver in the development of new synthetic methodologies. nih.gov The cyclopentenone ring is a key feature in many of these molecules, and its stereocontrolled synthesis is a critical aspect of their total synthesis. acs.org

The synthetic utility of the 2-cyclopentenone core is demonstrated by the numerous methods developed for its construction. These include intramolecular aldol (B89426) reactions, Nazarov cyclizations, and Pauson-Khand reactions, among others. organic-chemistry.orgthieme-connect.com The development of stereoselective methods for the synthesis of substituted cyclopentenones remains an active area of research, as the biological activity of many natural products is highly dependent on their stereochemistry. acs.org

Contextualizing Alkyl Substituted Cyclopentenones in Chemical Synthesis

Alkyl-substituted cyclopentenones represent a significant subclass of these cyclic enones, with the position and nature of the alkyl substituent profoundly influencing the molecule's properties and synthetic utility. The introduction of an alkyl group, such as a hexyl group at the 5-position, can significantly impact the steric and electronic environment of the cyclopentenone core, thereby influencing its reactivity in subsequent transformations.

The synthesis of 5-alkyl-cyclopent-2-en-1-ones has been a subject of interest in organic synthesis. A notable method involves the exclusive alkylation at the C-5 position of the dianion of α-phenylsulphinyl cyclopentanone (B42830). Subsequent pyrolysis of the resulting 5-alkyl-2-phenylsulphinyl cyclopentanone yields the desired 5-alkyl-Δ²-cyclopentenone, avoiding the formation of the thermodynamically more stable 2-alkyl isomer. rsc.org This approach provides a regioselective route to 5-substituted cyclopentenones.

The stereoselective synthesis of 5-substituted cyclopentenones is of particular importance, as these compounds can serve as chiral building blocks for the synthesis of complex natural products. acs.org Various strategies have been developed to control the stereochemistry at the 5-position, often employing chiral auxiliaries or catalysts.

Below is a table summarizing various synthetic methods for achieving substituted cyclopentenones, highlighting the diversity of approaches in this field.

| Synthetic Method | Description | Key Features |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex. organic-chemistry.orgthieme-connect.com | Forms the cyclopentenone ring in a single step; allows for the introduction of substituents at various positions. thieme-connect.com |

| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgthieme-connect.com | Can be rendered stereoselective through the use of chiral catalysts or substrates. acs.org |

| Alkylation of α-Sulfinyl Cyclopentanones | Formation of a dianion from α-phenylsulphinyl cyclopentanone followed by alkylation at the C-5 position and subsequent thermal elimination. rsc.org | Provides exclusive formation of the 5-alkyl substituted product. rsc.org |

| [4+1] Annulations | The reaction of trialkylsilyl vinyl ketenes with α-benzotriazolyl organolithium compounds. | Leads to highly substituted cyclopentenones with high stereoselectivity. |

Advanced Spectroscopic Characterization Techniques for 5 Hexylcyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 5-hexylcyclopent-2-en-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between different parts of the molecule.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial characterization of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton spectrum of this compound would exhibit characteristic signals for the olefinic protons on the cyclopentenone ring, the allylic and aliphatic protons of the ring, and the protons of the hexyl side chain. The olefinic protons are expected to resonate at the most downfield positions due to the deshielding effect of the double bond and the adjacent carbonyl group. The protons of the hexyl chain would show typical aliphatic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ketone is the most deshielded and appears at a very low field. The olefinic carbons also have characteristic downfield shifts, while the aliphatic carbons of the cyclopentenone ring and the hexyl chain resonate at higher fields.

Illustrative ¹H and ¹³C NMR Data for this compound:

The following tables present hypothetical, yet representative, ¹H and ¹³C NMR data for this compound, based on known chemical shift ranges for similar structural motifs.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.25 | dd | 5.8, 2.5 |

| H-3 | 6.15 | dd | 5.8, 1.9 |

| H-4a | 2.50 | m | |

| H-4b | 2.35 | m | |

| H-5 | 2.10 | m | |

| H-1' | 1.50 | m | |

| H-2' | 1.30 | m | |

| H-3' | 1.28 | m | |

| H-4' | 1.28 | m | |

| H-5' | 1.28 | m |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 209.5 |

| C-2 (=CH) | 155.0 |

| C-3 (=CH) | 134.2 |

| C-5 (-CH-) | 45.1 |

| C-4 (-CH₂-) | 35.8 |

| C-1' (-CH₂-) | 31.8 |

| C-2' (-CH₂-) | 29.3 |

| C-3' (-CH₂-) | 27.5 |

| C-4' (-CH₂-) | 22.6 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for establishing the connectivity of atoms within the molecule. Experiments like COSY, HSQC, and HMBC are routinely used to piece together the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the olefinic protons (H-2 and H-3), between the olefinic and allylic protons, and throughout the hexyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the hexyl chain to the cyclopentenone ring by showing a correlation from the H-1' protons of the hexyl group to the C-5 of the ring.

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is a sensitivity-enhancement technique that is also used for spectral editing. numberanalytics.com It transfers polarization from the highly abundant and sensitive ¹H nuclei to less sensitive nuclei like ¹³C, significantly reducing the acquisition time for ¹³C NMR spectra. numberanalytics.com The basic INEPT pulse sequence involves a series of precisely timed pulses and delays that are dependent on the J-coupling constant between the involved nuclei. numberanalytics.com Variations of the INEPT experiment, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, which is highly useful in confirming the assignments of the hexyl chain carbons. The technique has been refined and expanded to include various pulse sequences and applications, making it an indispensable tool for NMR spectroscopists. numberanalytics.com

Rotational-Echo Double-Resonance (REDOR) is a solid-state NMR technique that measures heteronuclear dipolar couplings, which are directly related to the distance between the coupled nuclei. nih.govmdpi.com While typically applied to solid samples, the principles of REDOR are important in structural biology and materials science for determining internuclear distances with high precision. nih.govmdpi.comresearchgate.net In the context of a detailed structural analysis of this compound, if it were to be studied in a solid matrix or as part of a larger assembly, REDOR could provide precise distance measurements, for example, between a specifically labeled carbon on the cyclopentenone ring and a labeled atom in a binding partner. nih.gov The REDOR experiment involves applying rotor-synchronized radiofrequency pulses to interfere with the magic-angle spinning-induced averaging of dipolar couplings. nih.gov

Double Quantum/Single Quantum (DQ/SQ) correlation spectroscopy is a powerful method for establishing homonuclear correlations, particularly in complex or crowded spectral regions. iastate.edublogspot.com The 2D INADEQUATE experiment, which relies on DQ/SQ correlations, can be used to trace out the complete carbon skeleton of a molecule by identifying all one-bond ¹³C-¹³C connectivities. blogspot.com Although challenging due to the low natural abundance of ¹³C, it provides unambiguous evidence of the carbon framework. blogspot.com For this compound, this would definitively confirm the five-membered ring structure and the attachment of the hexyl chain. The basic principle involves the excitation of double-quantum coherences between coupled nuclei, which can only occur if they are in close proximity. mdpi.com

The cyclopentenone ring is not perfectly planar and can adopt different conformations, often an "envelope" or "twist" conformation. The hexyl chain is also flexible, with rotation possible around each carbon-carbon single bond. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is the primary tool for studying these conformational dynamics. researchgate.netunibas.it

At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. unibas.it By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange processes. researchgate.net For this compound, DNMR could be used to study the ring-puckering of the cyclopentenone moiety and the rotational barriers of the hexyl group. Computational modeling is often used in conjunction with DNMR to predict the most stable conformations and the energy barriers between them. researchgate.net

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns.

Collision-induced dissociation (CID) in negative ion mode is a valuable technique for probing the structure of cyclopentenone oxylipins like this compound. nih.govresearchgate.net When the deprotonated molecule [M-H]⁻ is subjected to collisional activation, it undergoes characteristic fragmentation. nih.govresearchgate.net This process provides crucial information about the molecule's structure. nih.gov Studies on related cyclopentenone oxylipins, such as 12-oxo-phytodienoic acid (OPDA), have shown that CID in negative ion mode leads to the formation of specific and dominant product ions. nih.govresearchgate.net

For instance, the deprotonated forms of OPDA and dinor-OPDA characteristically produce a dominant ion at m/z 165. nih.gov This fragmentation is attributed to a charge-directed hydride migration to the electrophilic enone ring, followed by the elimination of a neutral molecule from the carboxyl end. nih.gov The generation of such characteristic product anions is a key feature of the CID of cyclopentenone oxylipins. nih.govresearchgate.net

The fragmentation of cyclopentenone oxylipins in the gas phase is often governed by charge migration processes. nih.govrsc.org In negative ion mode, the initial deprotonation site can influence the subsequent fragmentation cascade. wikipedia.org For cyclopentenone fatty acids, two primary fragmentation routes have been proposed, depending on the saturation of the side chains. nih.gov

One significant pathway involves a charge-driven hydride transfer. nih.gov This mechanism is a common feature in the fragmentation of compounds like 12-OPDA and 12-oxo-10-phytoenoic acid (12-OPEA), leading to the formation of cyclopentanone (B42830) enolate anions. nih.gov Another key fragmentation event is the cleavage of the bond between C-7 and C-8 of the carboxyl side chain. nih.gov The interplay of these pathways, often involving hydrogen rearrangement and isotope scrambling, provides a detailed picture of the molecule's structure. nih.govresearchgate.net

The mass spectra of cyclopentenone oxylipins are characterized by specific diagnostic ions that serve as structural fingerprints. The generation of a characteristic product ion at m/z 165 upon CID is a notable feature for certain deprotonated cyclopentenone oxylipins. nih.govnih.govresearchgate.net The formation of this ion, [C₁₁H₁₇O]⁻, has been a subject of investigation to understand its structure and formation mechanism. nih.govresearchgate.net

The fragmentation patterns, including the relative abundances of different product ions, can help distinguish between isomers and identify novel cyclopentenone oxylipins. nih.gov For example, the fragmentation behavior of cyclopentenone prostaglandins (B1171923) differs from that of OPDA, with cleavage near C=C bonds being directed by the carbonyl group in the cyclopentenone ring. nih.gov This highlights the potential of using these fragmentation fingerprints to accelerate the discovery and functional characterization of new cyclopentenone oxylipins. nih.gov

Table 1: GC-MS Data for 2-Hexyl-2-cyclopenten-1-one

| Parameter | Value |

| Instrument | HITACHI M-80 |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | Relative Intensity |

| 97 | 99.99 |

| 96 | 89.95 |

| 109 | 37.34 |

| 123 | 35.19 |

| 137 | 32.08 |

Data sourced from PubChem CID 66768 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. msu.edulibretexts.org By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the molecule. msu.edulibretexts.org

The most prominent feature in the IR spectrum of a cyclopentenone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. msu.edu For 2-cyclopentenone, this absorption is typically observed around the same position as cyclohexanone. spcmc.ac.in The exact frequency of the carbonyl stretch is sensitive to several factors, including conjugation and ring strain. msu.edustackexchange.com

Conjugation with a carbon-carbon double bond, as is the case in this compound, lowers the carbonyl stretching frequency compared to a saturated ketone. msu.edustackexchange.com This is due to the delocalization of π-electrons, which weakens the C=O bond. Conversely, ring strain in cyclic ketones generally increases the carbonyl stretching frequency. msu.edustackexchange.com In a five-membered ring like cyclopentenone, the bond angles are deviated from the ideal sp² hybridization of the carbonyl carbon, leading to an increase in the C=O stretching frequency compared to an acyclic ketone. stackexchange.comyoutube.com The observed carbonyl frequency in this compound is therefore a balance of these opposing effects.

Table 2: Typical Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Type of Vibration | Frequency Range (cm⁻¹) |

| C=O (in cyclopentenone) | Stretch | ~1715 - 1725 |

| C=C (conjugated) | Stretch | ~1615 - 1650 |

| C-H (sp² hybridized) | Stretch | ~3010 - 3095 |

| C-H (sp³ hybridized) | Stretch | ~2850 - 2960 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. masterorganicchemistry.commt.com In this compound, the conjugated enone system acts as a chromophore. masterorganicchemistry.com

The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated enones, two main electronic transitions are typically observed: a π → π* transition and an n → π* transition. masterorganicchemistry.com The π → π* transition is generally of high intensity and occurs at a shorter wavelength, while the n → π* transition, involving the non-bonding electrons of the oxygen atom, is of lower intensity and occurs at a longer wavelength. masterorganicchemistry.com

The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the solvent used. The conjugated system in this compound results in a shift of the absorption bands to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. This technique is valuable for confirming the presence of the conjugated enone system and for quantitative analysis. bioglobax.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. upmc.frbruker.com When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). upmc.frlibretexts.org This frequency shift corresponds to the specific vibrational energies of the chemical bonds within the molecule, creating a unique spectral fingerprint. bruker.comrenishaw.com This fingerprint allows for the identification and structural characterization of the compound. renishaw.com

For this compound, the Raman spectrum is characterized by a combination of vibrations from its three main structural components: the α,β-unsaturated cyclopentenone ring, the C-C and C-H bonds of the hexyl chain, and the various C-H bonds on the ring. cdnsciencepub.comresearchgate.net While a complete experimental spectrum for this specific molecule is not widely published, the expected Raman shifts can be predicted based on the known vibrational frequencies of its constituent functional groups. cdnsciencepub.comresearchgate.net

The most prominent features in the spectrum arise from the conjugated system of the cyclopentenone ring. cdnsciencepub.com The carbon-carbon double bond (C=C) and the carbonyl group (C=O) are conjugated, which influences their respective stretching frequencies. researchgate.net The C=C stretching vibration is expected to produce a strong band in the 1600-1650 cm⁻¹ region. The C=O stretching vibration of the ketone, typically found at higher wavenumbers, is shifted to a lower frequency due to this conjugation and is expected in the 1700-1730 cm⁻¹ range. cdnsciencepub.coms-a-s.org The relative intensities of the C=C and C=O bands can provide insight into the molecule's conformation. cdnsciencepub.comresearchgate.net

The saturated hexyl group contributes a series of characteristic bands. acs.org The C-H stretching vibrations of its methylene (B1212753) (CH₂) and methyl (CH₃) groups are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net Additionally, the C-C stretching modes of the alkyl chain appear as several peaks between approximately 1050 cm⁻¹ and 1150 cm⁻¹. researchgate.netacs.org The conformation of the alkyl chain (i.e., the proportion of trans vs. gauche arrangements) can influence the precise position and shape of these bands. acs.org

The cyclopentenone ring itself has distinct vibrational modes, including ring deformation and "breathing" modes, which are sensitive to substitution and provide further unique markers in the fingerprint region (typically below 1500 cm⁻¹). acs.orgrsc.org

The following table summarizes the expected characteristic Raman shifts for the key functional groups in this compound.

| Functional Group/Component | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Citation |

| Alkyl Chain (Hexyl) | C-H Symmetric & Asymmetric Stretching | 2800 - 3000 | researchgate.net |

| α,β-Unsaturated Ketone | C=O Stretching | 1700 - 1730 | cdnsciencepub.coms-a-s.org |

| α,β-Unsaturated Ketone | C=C Stretching | 1600 - 1650 | cdnsciencepub.com |

| Alkyl Chain (Hexyl) | CH₂/CH₃ Bending/Scissoring | ~1300 - 1470 | researchgate.net |

| Alkyl Chain (Hexyl) | C-C Stretching | 1050 - 1150 | researchgate.netacs.org |

| Cyclopentenone Ring | Ring Deformation/Breathing Modes | < 1500 | acs.orgrsc.org |

Computational and Theoretical Studies on Cyclopentenone Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, providing a favorable balance between accuracy and computational cost. It is widely used to investigate the mechanisms of reactions involving cyclopentenones, from their synthesis to their subsequent transformations.

DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for various reactions, providing critical information about the geometry of the highest energy point along the reaction coordinate. This, in turn, allows for the calculation of activation barriers (ΔG‡), which are key to understanding reaction kinetics.

For instance, in the context of cycloaddition reactions, such as the Diels-Alder reaction, DFT has been used to model the transition state geometries. researchgate.netrsc.org These calculations can reveal the degree of synchronicity of bond formation and the specific interactions that stabilize the transition state. rsc.orgacs.org Similarly, in the Nazarov cyclization to form cyclopentenones, DFT computations have elucidated the transition state for the conrotatory 4π electrocyclization, connecting the dienone to the five-membered ring intermediate. nih.govresearchgate.net

In a palladium-catalyzed synthesis of cyclopentenones from α,β-unsaturated acid chlorides and alkynes, DFT calculations have mapped out the entire catalytic cycle, identifying the transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination. rhhz.net These studies provide a step-by-step energetic profile of the reaction, highlighting the rate-determining step. For example, a computed energy profile for a palladium-catalyzed cyclization showed that the transmetalation step possesses a high activation barrier, explaining the need for elevated temperatures in the experimental setup. rhhz.net

A study on the reaction of dimethylsulfoxonium methylide with a generic enone, a reaction relevant to the modification of the cyclopentenone ring, used DFT to compute the energy surfaces for both cyclopropanation and epoxidation pathways. The calculations identified the rate-determining steps and their respective activation free energies, explaining the observed product distribution. pku.edu.cn

Table 1: Representative Calculated Activation Barriers for Cyclopentenone Reactions from DFT Studies

| Reaction Type | Reactants | Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Nazarov Cyclization | Dienone + Cu(II) | DFT | 18.98 | nih.gov |

| Pd-Catalyzed Cyclization | Vinyl + Alkyne Insertion | DFT | 14.8 | rhhz.net |

| Michael Addition (Cyclopropanation) | Enone + Dimethylsulfoxonium Methylide | DFT | 17.5 | pku.edu.cn |

| 1,2-Addition (Epoxidation) | Enone + Dimethylsulfoxonium Methylide | DFT | 15.9 | pku.edu.cn |

| [3+2] Cycloaddition | Benzonitrile (B105546) Oxide + 4-hydroxy-4-methyl-2-cyclopentenone | DFT | Varies with solvent | researchgate.net |

Note: The data presented are for model systems and not specifically for 5-hexylcyclopent-2-en-1-one. The values serve to illustrate the application of DFT in determining reaction energetics.

One of the most powerful applications of DFT in synthetic chemistry is the prediction of regioselectivity and stereoselectivity. For cyclopentenone synthesis, particularly through cycloaddition reactions, DFT can accurately forecast which isomers will be preferentially formed.

In the Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition to form cyclopentenones, both steric and electronic factors of the alkyne substrate influence the α/β-regioselectivity of the product. core.ac.uknih.gov DFT calculations, by analyzing the charges and orbital interactions in the transition states, can predict the major regioisomer. nih.gov For example, computational studies on diarylalkynes in the PKR have shown a correlation between the natural bond orbital (NBO) charges on the alkyne carbons and the observed regioselectivity. nih.gov This allows for a rational understanding of how electron-donating and electron-withdrawing groups on the alkyne direct the outcome of the reaction.

DFT has also been successfully applied to understand the stereoselectivity of reactions. In a rhodium-catalyzed asymmetric Pauson-Khand reaction, DFT calculations of the transition-state structures were able to corroborate the experimentally observed stereoselectivity. acs.org These calculations identified the key stabilizing and destabilizing non-covalent interactions between the chiral ligand and the substrates that dictate the stereochemical outcome. acs.org Similarly, in the [3+2] cycloaddition of benzonitrile oxide with substituted cyclopentenones, DFT studies have been used to predict the high degree of stereo-, peri-, diastereo-, and regioselectivity. researchgate.net

DFT calculations provide deep insights into how catalysts function, enabling the rational design of new and improved catalytic systems. By modeling the interaction of the catalyst with the substrates and intermediates, researchers can understand the origins of catalytic activity and selectivity.

In the context of palladium-catalyzed cyclopentenone synthesis, DFT has been used to compare different mechanistic pathways and to understand how the ligand and other additives influence the reaction. rhhz.net These studies can explain why certain catalysts are more effective than others and can guide the optimization of reaction conditions.

DFT has also been employed to study the catalytic activity of zinc(II) hydrazone complexes in the synthesis of propargylamines, a reaction that can be related to the functionalization of cyclopentenone precursors. mdpi.comsemanticscholar.org By calculating global reactivity descriptors such as chemical potential, hardness, and the electrophilicity index from the HOMO and LUMO energies, these studies can correlate the electronic properties of the catalyst with its observed performance. mdpi.comsemanticscholar.org Such computational screening can accelerate the discovery of highly active catalysts.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical methods are excellent for studying reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of dynamic processes such as conformational changes and solvent effects. nih.govnih.govrsc.orgmdpi.com

For a molecule like this compound, the flexible hexyl chain can adopt numerous conformations. MD simulations can be used to explore this conformational space, identifying the most stable conformers and the energy barriers between them. This information is crucial as the conformation of the substrate can significantly influence its reactivity and interaction with catalysts or biological receptors.

MD simulations have been used to investigate the conformational stability of other cyclic molecules in different environments. mdpi.com For example, simulations of HMX (a cyclic compound) in cyclopentanone (B42830) as a solvent were used to understand the conformational transitions and intermolecular interactions. mdpi.com Although not directly on this compound, these studies demonstrate the power of MD in revealing the dynamic behavior of cyclic molecules in solution, which would be analogous for the title compound.

Thermochemical Calculations for Reaction Energetics

Studies on the oxidation of cyclopentanone have used high-level ab initio methods to calculate the thermodynamic parameters for various reaction intermediates and pathways. osti.govnih.govacs.org These calculations can determine whether a particular reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For instance, in the oxidation of cyclopentanone, the formation of certain enol peroxy radicals was found to be an unexpectedly important pathway. osti.govnih.govacs.org

In the study of the reaction of OH radicals with cyclopentenone derivatives, thermochemical data were used in conjunction with RRKM (Rice-Ramsperger-Kassel-Marcus) theory to predict reaction rate coefficients over a range of temperatures and pressures. nih.govacs.org The calculated potential energy surfaces provide the necessary energetic information for these kinetic models. nih.govacs.org

The keto-enol tautomerization of cyclodiones has also been investigated using DFT, with calculations of the activation free energy barriers and the relative stabilities of the keto and enol forms. nih.gov For cyclopentane-1,3-dione, the activation free energy for enolization was calculated to be 64.0 kcal/mol in the aqueous phase, with the keto form being more stable. nih.gov Such calculations are fundamental to understanding the intrinsic reactivity and stability of the cyclopentenone ring system under various conditions.

Applications of 5 Hexylcyclopent 2 En 1 One and Its Derivatives in Complex Organic Synthesis

Role as Key Synthons in the Construction of Architecturally Complex Molecules

In the realm of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. wikipedia.org 5-Hexylcyclopent-2-en-1-one and its analogues serve as powerful synthons, providing a pre-functionalized five-membered ring that can be strategically elaborated into more complex structures. The electrophilic nature of the β-carbon of the enone system makes it susceptible to conjugate addition reactions, a cornerstone of C-C bond formation. wikipedia.org This reactivity has been widely exploited in the synthesis of a variety of complex molecules.

For instance, the conjugate addition of organometallic reagents to 2-hexylcyclopent-2-en-1-one is a key step in the synthesis of various prostaglandin (B15479496) analogues. sci-hub.se Similarly, derivatives such as 3-methyl-2-pentyl-cyclopent-2-en-1-one, which can be synthesized from γ-lactones, are valuable intermediates in the fragrance industry and serve as synthons for other complex structures. google.com The strategic functionalization of the cyclopentenone ring, either before or after its incorporation into a larger molecular framework, allows for the construction of intricate polycyclic systems.

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products is a driving force in organic chemistry, often leading to the development of new synthetic methodologies and strategies. scripps.edu this compound and its derivatives have proven to be invaluable intermediates in the synthesis of several classes of natural products.

Synthesis of Prostaglandin Analogues and Related Scaffolds

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that possess a wide range of biological activities. wikipedia.orgsci-hub.se A common structural feature of many prostaglandins is a cyclopentane (B165970) ring with two side chains. This compound and its close relative, 2-hexylcyclopent-2-en-1-one, are key starting materials in many synthetic routes to these important molecules. sci-hub.semindat.orgnih.gov

A pivotal step in these syntheses is the conjugate addition of a cuprate (B13416276) reagent, which introduces the ω-side chain of the prostaglandin molecule to the cyclopentenone ring. sci-hub.se This is often followed by trapping of the resulting enolate with an electrophile to install the α-side chain. For example, the synthesis of certain prostaglandin E1 analogues involves the conjugate addition of a lithium trans-1-alkenyltrialkylalanate reagent to 2-hexylcyclopent-2-en-1-one. sci-hub.se The resulting intermediate can then be further elaborated to afford the final prostaglandin scaffold. The versatility of this approach allows for the synthesis of a wide variety of prostaglandin analogues with modified side chains and substitution patterns. google.comgoogle.com

| Starting Material | Key Reaction | Product Class |

| 2-Hexylcyclopent-2-en-1-one | Conjugate Addition | Prostaglandin Analogues |

| 2-(6-(chloroformyl)hexyl)cyclopent-2-en-1-one | Cyclization | Prostaglandins |

| 2-Alkylcyclopent-2-en-1-ols | google.comgoogle.com-Sigmatropic Rearrangement | Carbonyl Compounds |

Construction of Diverse Alkaloid Frameworks

Alkaloids are a large and diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. thieme.demagtech.com.cnmdpi.com The synthesis of these structurally complex molecules often requires creative and efficient strategies. While direct applications of this compound in alkaloid synthesis are less common than in prostaglandin synthesis, the cyclopentenone motif is a key structural element in some alkaloid frameworks and their synthetic precursors. nih.govnih.gov

For instance, the synthesis of certain crinine (B1220781) alkaloids has utilized α-arylated cyclohexenones, which can be considered six-membered ring analogues of substituted cyclopentenones, as key intermediates. mdpi.com The principles of enone chemistry, such as conjugate additions and cyclization reactions, are fundamental to these synthetic approaches. The development of new methods for the asymmetric synthesis of substituted cyclopentenones continues to open up new avenues for the construction of chiral alkaloid skeletons.

Preparation of Natural Product Mimics and Analogues

The synthesis of natural product mimics and analogues is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. The cyclopentenone scaffold of this compound provides a versatile template for the design and synthesis of such analogues.

By modifying the substituents on the cyclopentenone ring and the length and functionality of the hexyl side chain, chemists can generate libraries of compounds that mimic the core structure of various natural products. For example, derivatives of 2-methylcyclopent-2-en-1-ol, which can be prepared from the corresponding enone, are used as intermediates in the synthesis of fragrance compounds and have potential applications in the development of new flavoring agents. The ability to readily access a variety of substituted cyclopentenones makes this class of compounds highly valuable for the generation of natural product analogues with diverse biological activities.

Precursors for the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com The reactive nature of the cyclopentenone ring in this compound and its derivatives makes them excellent precursors for the synthesis of a variety of heterocyclic systems.

Generation of Fused Indole (B1671886) and Pyrrole (B145914) Systems

Indole and pyrrole are fundamental five-membered nitrogen-containing heterocyclic rings that are present in a vast number of natural products and pharmaceuticals. sci-hub.sewikipedia.orgchim.it Several synthetic methods have been developed to construct these heterocyclic systems from non-heterocyclic precursors. Substituted cyclopentenones can serve as valuable starting materials for the synthesis of fused indole and pyrrole derivatives.

One common strategy involves the reaction of a cyclopentenone derivative with a nitrogen-containing nucleophile, such as an amine or a hydrazine, followed by a cyclization and aromatization sequence. rsc.orgorganic-chemistry.org For example, the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, can be adapted to utilize cyclopentenone derivatives. wikipedia.org By carefully choosing the reaction conditions and the substituents on the cyclopentenone ring, it is possible to control the regioselectivity of the cyclization and generate a variety of substituted fused indole and pyrrole systems. These heterocyclic frameworks can then serve as scaffolds for the development of new biologically active molecules. mdpi.com

| Precursor | Reagent | Product |

| 2,5-dimethoxytetrahydrofuran | Amines/Sulfonamides | N-substituted pyrroles |

| α-haloketones | β-ketoesters, ammonia/amines | Substituted pyrroles |

| α-amino ketone | Activated methylene (B1212753) compound | Substituted pyrroles |

Synthesis of Pyran, Pyridine (B92270), and Thiophene (B33073) Derivatives

The cyclopentenone core is a versatile scaffold for the synthesis of various heterocyclic compounds. While direct examples of the conversion of this compound into pyran, pyridine, and thiophene derivatives are not extensively detailed in the provided research, established synthetic methodologies for other cyclopentanone (B42830) and α,β-unsaturated ketone precursors offer plausible routes. These methods often involve multi-component reactions (MCRs), which are efficient one-pot processes combining three or more reactants. scirp.org

The general strategy often begins with the conversion of the ketone into a more reactive intermediate, such as a benzylidene derivative. For instance, a compound like 2-benzylidenecyclopentanone, formed from cyclopentanone and an aromatic aldehyde, can react with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield fused pyran and pyridine systems. scirp.org The choice of catalyst and reaction conditions dictates the final product; for example, using triethylamine (B128534) as a base typically leads to pyran derivatives, whereas using ammonium (B1175870) acetate (B1210297) favors the formation of pyridines. scirp.org

Similarly, thiophene derivatives can be synthesized from α,β-unsaturated ketones. The Gewald reaction, a well-known method, involves the reaction of a ketone with a β-activated nitrile and elemental sulfur in the presence of a base to form an aminothiophene. This approach has been used to create a variety of substituted thiophenes. scirp.org For example, reacting 2-(4-methylbenzylidene)cyclopentanone with elemental sulfur and ethyl 2-cyanoacetate in the presence of triethylamine yields a fused thiophene derivative. scirp.org These established protocols suggest that this compound could be similarly functionalized to generate a diverse library of heterocyclic compounds.

The following table outlines a generalized, plausible reaction scheme for the synthesis of these heterocycles starting from a cyclopentanone derivative, which could be adapted for this compound.

Table 1: Generalized Synthesis of Heterocyclic Derivatives from Cyclopentanone Precursors

| Starting Material | Reagents | Catalyst/Conditions | Product Class | Ref. |

|---|---|---|---|---|

| 2-Benzylidenecyclopentanone | Malononitrile | Triethylamine, Ethanol, Reflux | Pyran derivative | scirp.org |

| 2-Benzylidenecyclopentanone | Malononitrile | Ammonium Acetate, Ethanol, Reflux | Pyridine derivative | scirp.org |

| 2-Benzylidenecyclopentanone | Ethyl Cyanoacetate | Triethylamine, Ethanol, Reflux | Pyran derivative | scirp.org |

| 2-Benzylidenecyclopentanone | Ethyl Cyanoacetate | Ammonium Acetate, Ethanol, Reflux | Pyridine derivative | scirp.org |

Chiral Building Blocks in Asymmetric Target Synthesis

The enantioenriched cyclopentenone framework is a cornerstone in the asymmetric synthesis of numerous complex natural products and biologically active molecules. wiley.com this compound, particularly in its chiral forms, serves as a valuable synthon, most notably in the synthesis of prostaglandins and their analogues. mindat.orgsci-hub.se Prostaglandins are lipid mediators that regulate a wide array of physiological processes, and their structures are characterized by a cyclopentane ring with two side chains. frontiersin.orgnih.gov

The synthetic utility of chiral cyclopentenone derivatives lies in the ability to control the stereochemistry of the final target molecule. Asymmetric synthesis strategies often employ chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity. nih.govsigmaaldrich.com Glycals, for example, are used as chiral synthons to introduce chirality into molecular scaffolds. nih.gov In the context of this compound, its α,β-unsaturated ketone functionality is a key feature, allowing for stereocontrolled conjugate addition reactions to install one of the prostaglandin side chains. sci-hub.se

A prominent application involves the synthesis of prostaglandins E₂ and F₂α analogues. Research has demonstrated the synthesis of prostaglandins via the conjugate addition of a lithium trans-1-alkenyltrialkylalanate reagent to (2-hexyl)cyclopent-2-en-1-one. sci-hub.se This key step establishes the correct stereochemistry at the newly formed carbon-carbon bond.

Furthermore, cyclopentenone derivatives are pivotal in synthesizing other complex cyclopentanoids like preclavulone A. nih.gov In one approach, an enantioselective synthesis yielded a key hydroxylactone building block. This synthesis started with the Trost asymmetric allylic alkylation to create an enantioenriched cyclopentene (B43876) derivative, which was then elaborated through several steps, including a radical cyclization and a palladium-mediated lactonization, to achieve remarkable control over three stereocenters. nih.gov This highlights the versatility of chiral five-membered rings derived from cyclopentenone precursors in constructing intricate molecular architectures.

The following table summarizes selected examples of the use of cyclopentenone derivatives as chiral building blocks in the synthesis of complex organic targets.

Table 2: Applications of Cyclopentenone Derivatives in Asymmetric Synthesis

| Starting Material/Precursor | Key Reaction | Target Molecule/Class | Research Finding | Ref. |

|---|---|---|---|---|

| (2-Hexyl)cyclopent-2-en-1-one | Conjugate addition of a lithium organoalanate | Prostaglandins | Efficient installation of the prostaglandin lower side chain. | sci-hub.se |

| (R)-3-(Nitromethyl)cyclopent-1-ene | Asymmetric allylic alkylation, Radical cyclization | Preclavulone A (a cyclopentanoid) | Achieved high control of absolute and relative configuration of three stereocenters. nih.gov | nih.gov |

| Diastereoisomeric (+)-camphor protected 3-[(dimethoxyphosphoryl)methyl]-4,5-dihydroxycyclopent-2-enones | Diastereoselective hydrogenation, Horner-Wadsworth-Emmons olefination | NEPP11 (a neurotrophic prostaglandin analogue) | Developed a new approach to J-type prostaglandin analogues with demonstrated anticancer activity. rsc.org | rsc.org |

Conclusion and Future Research Perspectives on 5 Hexylcyclopent 2 En 1 One Chemistry

Synthesis and Reactivity Paradigms: A Retrospective Analysis

The synthesis of 5-alkylcyclopent-2-en-1-ones, such as 5-hexylcyclopent-2-en-1-one, has been approached through various established strategies. A common theme involves the construction of the five-membered ring from acyclic precursors, often employing metal-catalyzed reactions. thieme-connect.com The Pauson-Khand reaction, a (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, represents a historic and versatile method for assembling the cyclopentenone core. thieme-connect.com Regioselectivity in this reaction is typically governed by steric factors. thieme-connect.com Another significant strategy is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org This method is particularly useful for establishing the relative configuration of substituents at the 4 and 5 positions. thieme-connect.com

Beyond these classical approaches, methods starting from functionalized cyclopentanone (B42830) precursors are also prevalent. thieme-connect.com For instance, α,β-elimination reactions from appropriately substituted cyclopentanones can yield the desired enone. thieme-connect.com Additionally, transformations of existing cyclic systems, such as the rearrangement of 2-furylcarbinols, have provided efficient routes to cyclopentenones. clockss.org The reactivity of the cyclopentenone core is rich and well-documented, with possibilities for modification at every position, making it a popular synthetic intermediate. thieme-connect.com This inherent reactivity must be considered when planning synthetic routes to avoid undesired side reactions. thieme-connect.com

A notable synthesis of a related compound, 2-hexylcyclopent-2-en-1-one, involved the bromination-dehydrobromination of 2-hexylcyclopentanone. sci-hub.se Furthermore, a facile, two-step synthesis of 5-(2'-oxoalkyl)-2-cyclopenten-1-ones has been developed, involving the photocycloaddition of 3-acetoxy-2-cyclopenten-1-one to an enol acetate (B1210297) followed by acid treatment. tandfonline.com

Unexplored Methodologies and Unresolved Challenges in Alkyl Cyclopentenone Synthesis

Despite the array of established synthetic methods, challenges and opportunities for innovation in the synthesis of alkyl cyclopentenones like this compound remain. A primary challenge lies in achieving high efficiency and stereoselectivity, especially for constructing complex substitution patterns. While methods like the Nazarov cyclization offer some control over stereochemistry, the development of more general and highly enantioselective catalytic versions is an ongoing area of research. thieme-connect.comresearchgate.net

One underexplored area is the application of novel catalytic systems. For example, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals has emerged as a versatile method for cyclopentenone synthesis, offering an alternative to traditional methods like the Pauson-Khand reaction. organic-chemistry.org This approach showcases the potential for discovering new metal-catalyzed cyclizations with unique reactivity and selectivity. Similarly, ruthenium-catalyzed three-component coupling reactions present a novel strategy for accessing 2,3-disubstituted cyclopentenones. nih.govacs.org

Another challenge is the development of more sustainable and atom-economical synthetic routes. Many current methods rely on stoichiometric reagents and can generate significant waste. wiley.com The development of catalytic processes that minimize byproducts is a key goal. For instance, a catalytic version of the Wittig reaction for the synthesis of cyclopentenone derivatives has been explored to reduce waste compared to stoichiometric approaches. wiley.com

Furthermore, the synthesis of cyclopentenones with specific substitution patterns, such as those with C4-quaternary stereocenters, remains a significant hurdle. organic-chemistry.org Novel strategies, like the gold(I)-catalyzed stereospecific nih.govnih.gov-sigmatropic rearrangement, are being developed to address this challenge. organic-chemistry.org The use of stable cyclopropanone (B1606653) precursors in nickel-catalyzed formal [3+2] cycloadditions also presents a novel approach to cyclopentenone synthesis with unique regiocontrol. semanticscholar.org

Finally, the inherent kinetic instability of some starting materials, such as certain cyclopropanone derivatives, has limited their widespread use in synthesis. semanticscholar.org Developing stable and reactive precursors for these strained systems is crucial for unlocking their potential in cyclopentenone synthesis. semanticscholar.org

Emerging Areas in Cyclopentenone-Based Organic Transformations

The cyclopentenone core serves as a versatile platform for a wide range of organic transformations, and new applications continue to emerge. thieme-connect.com Recent advances have focused on developing novel catalytic methods to functionalize the cyclopentenone ring with high selectivity.

One emerging area is the use of redox-relay Heck reactions for the desymmetrization of cyclic enones, providing access to γ-functionalized cyclopentenones. nih.gov This strategy allows for the introduction of aryl and alkenyl groups at a remote position with excellent enantioselectivity. nih.gov Another innovative approach involves the gold(I)-catalyzed cycloisomerization/hetero-Diels-Alder/ring-opening tandem reaction of enynyl acetates to synthesize 5-hydrazino-2-cyclopentenone derivatives. acs.org

Photochemical reactions of cyclopentenones are also being explored to generate novel bicyclic ketone structures. rsc.orgrsc.org For example, the irradiation of 5-substituted cyclopentenones can lead to intramolecular cyclization and the formation of bicyclo[2.2.1]heptan-6-one derivatives. rsc.org

Furthermore, cyclopentenone derivatives are being utilized as building blocks in the synthesis of more complex molecules. For instance, they are key intermediates in the synthesis of natural products and biologically active compounds. wikipedia.orgorganic-chemistry.org The development of new methods to construct the cyclopentenone ring, such as the nickel-catalyzed cycloaddition of enals or enoates with alkynes, provides a direct entry to these important scaffolds. organic-chemistry.org

The phosphine-catalyzed Michael addition/intramolecular Wittig reaction is another powerful tool for the synthesis of functionalized cyclopentenones and nitrogen-containing heterocycles. wiley.com This methodology has been successfully applied to the synthesis of precursors for natural products. wiley.com

Prospects for Advanced Materials and Chemical Tool Development

The unique reactivity of the cyclopentenone moiety makes it a promising scaffold for the development of advanced materials and chemical tools. The electron-deficient nature of the α,β-unsaturated ketone system allows for its participation in various polymerization and cycloaddition reactions.

Recent research has demonstrated the Lewis acid-catalyzed polymerization of cyclopentenone to produce ketone-functionalized polyolefins. nih.gov This represents a significant advancement in the synthesis of functionalized polymers, as direct polymerization of functionalized olefins is often challenging. nih.gov The resulting carbonyl-rich polymers could find applications in various material science contexts. Additionally, cyclopentenone-based diarylethenes have been investigated for their photocontrollable modulation of frontier molecular orbital energy levels, suggesting potential applications in molecular electronics and photoswitchable materials. rwth-aachen.de

In the realm of chemical biology, cyclopentenone-containing molecules, particularly prostanoids, have been utilized as chemical tools to study electrophilic lipid-protein interactions. nih.gov The Michael acceptor capability of the cyclopentenone ring allows for covalent modification of cysteine residues in proteins, enabling the identification and characterization of protein targets involved in cellular signaling pathways related to inflammation and oxidative stress. nih.gov

Furthermore, the development of synthetic methods to access highly functionalized and stereochemically complex cyclopentenones is crucial for creating a diverse library of chemical probes. chemrxiv.org These molecules can be used to investigate biological processes with greater precision. The synthesis of cyclopentenones with C4-quaternary stereocenters, for example, provides access to novel chiral building blocks for the synthesis of biologically relevant molecules. organic-chemistry.org The continued exploration of new reactions and catalytic systems will undoubtedly expand the utility of cyclopentenones in the design of advanced materials and sophisticated chemical tools for a variety of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.